molecular formula C32H50N4O8 B1141766 Z-Ile-Glu(O-t-butyl)-Ala-Leucinal CAS No. 158442-41-2

Z-Ile-Glu(O-t-butyl)-Ala-Leucinal

Cat. No.: B1141766
CAS No.: 158442-41-2
M. Wt: 618.8 g/mol
InChI Key: TYFTWYMXUWCOOB-YICLCXKGSA-N
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Description

Z-Ile-Glu(O-t-butyl)-Ala-Leucinal is a synthetic peptide aldehyde compound with the molecular formula C32H50N4O8 and a molecular weight of 618.76 g/mol . This compound is often used in biochemical research due to its ability to inhibit proteasome activity, making it valuable in studies related to protein degradation and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Ile-Glu(O-t-butyl)-Ala-Leucinal involves multiple steps, typically starting with the protection of amino acids and subsequent coupling reactions. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Z-Ile-Glu(O-t-butyl)-Ala-Leucinal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Z-Ile-Glu(O-t-butyl)-Ala-Leucinal has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound in studies of peptide synthesis and modification.

    Biology: Inhibits proteasome activity, making it valuable in research on protein degradation and cellular processes.

    Medicine: Investigated for its potential therapeutic applications in diseases related to protein aggregation, such as neurodegenerative disorders.

    Industry: Used in the development of proteasome inhibitors for pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Ile-Glu(O-t-butyl)-Ala-Leucinal is unique due to its specific structure and the presence of the t-butyl protecting group, which can influence its stability and reactivity. Its ability to inhibit proteasome activity with high specificity makes it a valuable tool in biochemical research .

Properties

IUPAC Name

tert-butyl (4S)-5-[[(2S)-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50N4O8/c1-9-21(4)27(36-31(42)43-19-23-13-11-10-12-14-23)30(41)35-25(15-16-26(38)44-32(6,7)8)29(40)33-22(5)28(39)34-24(18-37)17-20(2)3/h10-14,18,20-22,24-25,27H,9,15-17,19H2,1-8H3,(H,33,40)(H,34,39)(H,35,41)(H,36,42)/t21-,22-,24-,25-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFTWYMXUWCOOB-YICLCXKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158442-41-2
Record name Proteasome inhibitor I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158442412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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